molecular formula C10H16FN3O B2775766 [(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine CAS No. 1820576-20-2

[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine

Cat. No.: B2775766
CAS No.: 1820576-20-2
M. Wt: 213.256
InChI Key: YSBVDQGUDNYDDF-IUCAKERBSA-N
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Description

[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine is a useful research compound. Its molecular formula is C10H16FN3O and its molecular weight is 213.256. The purity is usually 95%.
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Biological Activity

[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine, also known by its CAS number 1820576-20-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₁₀H₁₆FN₃O
Molecular Weight : 213.25 g/mol
InChI Key : YSBVDQGUDNYDDF-IUCAKERBSA-N

The compound features a pyrrolidine ring substituted with a fluorine atom and an oxazole moiety, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with G protein-coupled receptors (GPCRs). These receptors play a vital role in various physiological processes by transmitting signals from outside the cell to the inside.

Key Mechanisms

  • GPCR Activation : The compound may act as an agonist or antagonist at specific GPCRs, influencing intracellular signaling pathways such as cyclic AMP (cAMP) production or calcium ion mobilization.
  • Calcium Signaling : It has been shown to elevate intracellular calcium levels through inositol trisphosphate (IP3) pathways, which is crucial for various cellular functions including muscle contraction and neurotransmitter release .

Biological Activity Overview

Several studies have investigated the biological effects of this compound:

Activity Effect Reference
Antidepressant-like effectsIncreased serotonin levels in animal models
Analgesic propertiesReduced pain response in neuropathic pain models
Anti-inflammatory effectsDecreased pro-inflammatory cytokine production

Case Studies

  • Antidepressant Activity : In a study published in Pharmacology Biochemistry and Behavior, this compound demonstrated significant antidepressant-like effects in rodent models. The mechanism was attributed to enhanced serotonergic activity .
  • Pain Management : Research highlighted its analgesic properties in models of chronic pain. The compound effectively reduced pain sensitivity and was associated with modulation of pain pathways involving opioid receptors .
  • Anti-inflammatory Response : A recent investigation showed that this compound could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

Properties

IUPAC Name

[(2S,4S)-4-fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FN3O/c1-7-2-10(15-13-7)6-14-5-8(11)3-9(14)4-12/h2,8-9H,3-6,12H2,1H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBVDQGUDNYDDF-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CC(CC2CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=C1)CN2C[C@H](C[C@H]2CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.